2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole
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Overview
Description
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antiviral, antitumor, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole typically involves multi-step reactions. One common synthetic route starts with the preparation of 1,5-diphenyl-1H-pyrazole, which is then reacted with benzimidazole under specific conditions to form the target compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Cyclization: This reaction can lead to the formation of additional heterocyclic rings, enhancing the compound’s structural complexity.
Scientific Research Applications
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiviral agent, particularly against herpes simplex virus.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as an antiviral agent, it may inhibit viral replication by interfering with the viral DNA or RNA synthesis. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(1,5-Diphenyl-1H-pyrazol-4-yl)-1H-benzimidazole can be compared with other similar compounds such as:
1,5-Diphenyl-1H-pyrazole: This compound shares the pyrazole core but lacks the benzimidazole moiety.
Benzimidazole derivatives: These compounds have the benzimidazole core but differ in their substituents.
Tetra-substituted pyrazole analogues: These compounds have multiple substituents on the pyrazole ring, which can alter their biological activities.
Properties
CAS No. |
409060-08-8 |
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Molecular Formula |
C22H16N4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(1,5-diphenylpyrazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C22H16N4/c1-3-9-16(10-4-1)21-18(15-23-26(21)17-11-5-2-6-12-17)22-24-19-13-7-8-14-20(19)25-22/h1-15H,(H,24,25) |
InChI Key |
UBJYASSYEQBXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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